1-(2-Methyl-1,3-thiazinan-3-yl)ethanone
Description
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is a heterocyclic compound featuring a six-membered 1,3-thiazinan ring (containing sulfur and nitrogen atoms) substituted with a methyl group at position 2 and an ethanone moiety at position 2.
Properties
CAS No. |
118515-27-8 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C7H13NOS/c1-6(9)8-4-3-5-10-7(8)2/h7H,3-5H2,1-2H3 |
InChI Key |
IPADAWRUMRMPOX-UHFFFAOYSA-N |
SMILES |
CC1N(CCCS1)C(=O)C |
Canonical SMILES |
CC1N(CCCS1)C(=O)C |
Synonyms |
2H-1,3-Thiazine, 3-acetyltetrahydro-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and functional differences between 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone and its analogs:
*Note: Data for this compound are inferred from structural analogs.
Key Differences and Implications
Ring Size and Heteroatom Arrangement: The six-membered thiazinan ring in the target compound may confer greater conformational flexibility compared to five-membered analogs like thiazolidine or thiazole derivatives . This could influence binding affinity to biological targets.
Substituent Effects: The ethanone group in all listed compounds serves as a hydrogen-bond acceptor, a critical feature for interactions with enzymes like bacterial topoisomerases . Methyl substituents (e.g., at position 2 in thiazinan or thiazole derivatives) may sterically hinder or modulate electronic properties, affecting reactivity and bioactivity.
Biological Activity Trends: Compounds with quinoline or benzimidazole moieties (e.g., ) demonstrate antibacterial activity, suggesting that the thiazinan derivative could similarly target bacterial enzymes. Indolyl-ethanone derivatives (e.g., ) show antimalarial activity, highlighting the ethanone group's versatility in drug design.
Research Findings and Mechanistic Insights
- Antibacterial Potential: Analogous compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone inhibit bacterial topoisomerase II/DNA gyrase, a mechanism that could extend to the thiazinan derivative . Molecular docking studies suggest that ethanone-containing heterocycles form critical hydrogen bonds with active-site residues .
- Thermodynamic Properties : Ethyl acetate extraction and silica gel chromatography (common in purifying analogs ) would likely apply to the target compound.
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